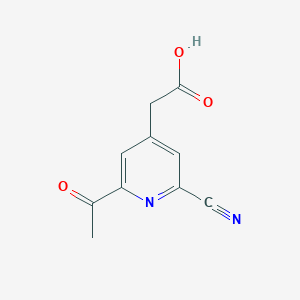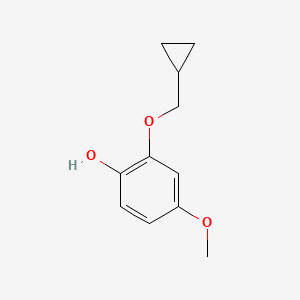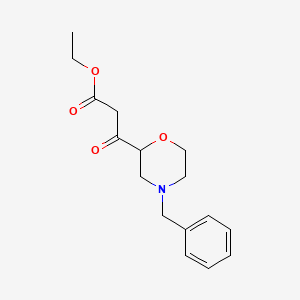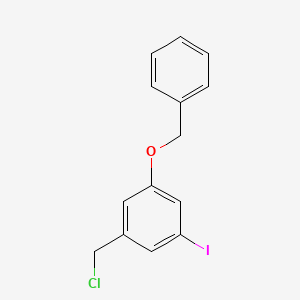![molecular formula C11H16N2O B14849259 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[B]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing the reactants in ethanol in the presence of pyridine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, including muscarinic receptors . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-4-one: Known for its selective antagonism of muscarinic receptors.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: Used in the study of enzyme inhibition and antiparasitic properties.
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 9-position and amine group at the 5-position contribute to its unique reactivity and potential therapeutic applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
9-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-2-4-8-9(12)5-3-7-13-11(8)10/h2,4,6,9,13H,3,5,7,12H2,1H3 |
InChIキー |
KNLMTMZLFLSRON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)




![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)


![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)
